Photo-lysine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

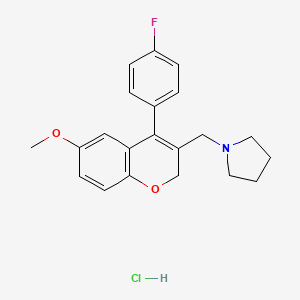

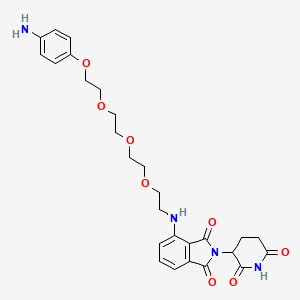

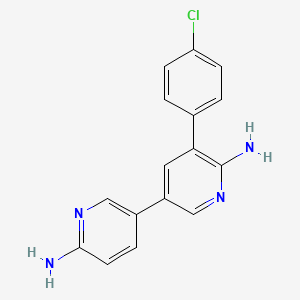

光リシンは、ジアジリンなどの光架橋剤を天然リジンの側鎖に組み込んだリシンベースの光反応性アミノ酸です。この修飾により、光リシンはリジン翻訳後修飾に結合するタンパク質を捕捉することができます。化学生物学やプロテオミクスでタンパク質間相互作用やタンパク質修飾を研究するために広く使用されています。

準備方法

合成経路と反応条件: 光リシンの合成には、リジンの側鎖に光架橋剤を組み込む必要があります。一般的な方法の1つは、ジアジリンを光架橋剤として使用することです。合成には通常、以下の手順が含まれます。

- リジンのアミノ基とカルボキシル基の保護。

- ジアジリン基の側鎖への導入。

- アミノ基とカルボキシル基の脱保護により光リシンが得られます。

工業生産方法: 光リシンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を達成するための反応条件の最適化が含まれます。 高細胞密度培養と組換え発現系を用いることで、光リシン標識タンパク質の生産効率を高めることができます .

化学反応の分析

反応の種類: 光リシンは、次のようなさまざまな化学反応を起こします。

光架橋: 紫外線照射により、光リシン中のジアジリン基は非常に反応性の高いカルベンを生成し、隣接する分子と共有結合を形成します。

置換反応: ジアジリン基は、他の官能基と置換して光リシンの特性を変更することができます。

一般的な試薬と条件:

紫外線照射: ジアジリン基を光架橋のために活性化するために使用されます。

ジアジリン前駆体: 光リシンの合成に使用されます。

主な生成物:

共有結合付加体: 光架橋中に光リシンが標的タンパク質と反応して生成されます。

4. 科学研究への応用

光リシンは、科学研究で幅広い用途があります。具体的には、

化学: タンパク質-リガンド相互作用を研究するための光親和性標識に使用されます。

生物学: プロテオミクスで、タンパク質間相互作用や翻訳後修飾を特定するために使用されます。

医学: 創薬で、新しい薬剤標的と結合部位を特定するために使用されます。

科学的研究の応用

Photo-lysine has a wide range of applications in scientific research, including:

Chemistry: Used in photo-affinity labeling to study protein-ligand interactions.

Biology: Employed in proteomics to identify protein-protein interactions and post-translational modifications.

Medicine: Utilized in drug discovery to identify new drug targets and binding sites.

Industry: Applied in the development of photo-responsive polymers and materials

作用機序

光リシンは、紫外線照射により反応性の高いカルベンを生成することによってその効果を発揮します。これらのカルベンは、近くの分子と共有結合を形成し、光リシンはリジン翻訳後修飾に結合するタンパク質を捕捉して特定することができます。 分子標的には、ヒストン修飾やその他の翻訳後修飾に関与するタンパク質が含まれます .

6. 類似の化合物との比較

光リシンは、リジン翻訳後修飾に結合するタンパク質を捕捉できる点が特徴です。類似の化合物には、

光ロイシン: タンパク質構造を研究するために使用される光反応性アミノ酸。

光メチオニン: プロテオミクスで使用される別の光反応性アミノ酸。

ジアジリンベースのプローブ: 光親和性標識で、高反応性と安定性で広く使用されています

光リシンは、リシン結合タンパク質の捕捉における特異性と、さまざまな研究用途における汎用性の点で際立っています。

類似化合物との比較

Photo-lysine is unique due to its ability to capture proteins that bind lysine post-translational modifications. Similar compounds include:

Photo-leucine: A photo-reactive amino acid used to study protein structures.

Photo-methionine: Another photo-reactive amino acid used in proteomics.

Diazirine-based Probes: Widely used in photo-affinity labeling for their high reactivity and stability

This compound stands out for its specificity in capturing lysine-binding proteins and its versatility in various research applications.

特性

IUPAC Name |

(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTOOIGELCPQPJ-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1(N=N1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)C1(N=N1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

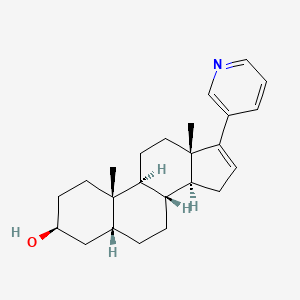

![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)

![4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine;trihydrochloride](/img/structure/B560548.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)